molecular formula C7H5ClN2O2S B3001788 6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 1784002-34-1

6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B3001788
CAS No.: 1784002-34-1
M. Wt: 216.64
InChI Key: LTFWTXWGHYGHEH-UHFFFAOYSA-N
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Description

6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of 2-amino-5-chlorothiazole with appropriate reagents to form the imidazo-thiazole structure. One common method includes the use of 2-amino-5-chlorothiazole hydrochloride as a starting reagent . The reaction conditions often involve the use of solvents such as chloroform and reagents like thionyl chloride, with the reaction temperature maintained around 30°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazo-thiazole compounds.

Scientific Research Applications

6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c1-3-2-10-4(6(11)12)5(8)9-7(10)13-3/h2H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFWTXWGHYGHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784002-34-1
Record name 6-chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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